molecular formula C12H21NO3 B3288318 1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid CAS No. 851722-09-3

1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid

Cat. No.: B3288318
CAS No.: 851722-09-3
M. Wt: 227.3 g/mol
InChI Key: VJXDBDSKIPDQBE-UHFFFAOYSA-N
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Description

“1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 851722-09-3 . It has a molecular weight of 227.3 . The IUPAC name for this compound is 1-[2-(tert-butylamino)-2-oxoethyl]cyclopentanecarboxylic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H21NO3 . The InChI Code for this compound is 1S/C12H21NO3/c1-11(2,3)13-9(14)8-12(10(15)16)6-4-5-7-12/h4-8H2,1-3H3,(H,13,14)(H,15,16) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows: It has a molecular weight of 227.3 . The compound is a powder and is stored at room temperature . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Synthesis and Characterization

The compound 1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid is of interest in synthetic organic chemistry, particularly in the synthesis of enantiomerically pure compounds. For instance, it is used in the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates through kinetic and parallel kinetic resolutions. This process efficiently yields both enantiomers of the compound, which are valuable for further chemical transformations (Davies et al., 2003). Furthermore, the asymmetric synthesis of orthogonally functionalized compounds, such as tert-butyl 2-N-benzyl-N-alpha-methylbenzylamino-5-methoxycarbonylmethylcyclopentane-1-carboxylate, showcases the utility of domino reactions initiated by Michael addition for creating complex molecular architectures (Garrido et al., 2004).

Directed Hydrogenation

The compound also finds application in directed hydrogenation methods. For example, N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenations have been employed to yield diastereomers of 3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid methyl esters. This demonstrates the compound's role in achieving selective synthesis outcomes, leading to the formation of single diastereomers from functionalized cyclopentenes (Smith et al., 2001).

Crystal Structure Analysis

Crystallographic analysis has been used to elucidate the structure of related compounds, such as 5-(tert-butylamino)-5-oxopentanoic acid, which contains the tert-butylcarbamoyl group. This work highlights the importance of understanding intermolecular interactions, such as hydrogen bonds between amide and carboxyl groups, which influence the material's properties and reactivity (Takahashi et al., 2004).

Chiral Auxiliary and Building Block Synthesis

The synthesis and application of new chiral auxiliaries, such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrate the compound's role in facilitating enantioselective synthesis. These chiral auxiliaries enable the preparation of enantiomerically pure compounds, highlighting the compound's utility in stereoselective chemical synthesis (Studer et al., 1995).

Novel Synthetic Methodologies

Innovative synthetic methodologies utilizing the compound have been developed, such as the diastereoselective preparation of carbocycles with the use of annulating reagents. This approach enables the formation of cyclopentane and cyclohexane rings with high stereochemical control, showcasing the compound's versatility in generating pharmacologically relevant chemotypes (McDaniel et al., 2020).

Safety and Hazards

The safety information for “1-[(Tert-butylcarbamoyl)methyl]cyclopentane-1-carboxylic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

1-[2-(tert-butylamino)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)13-9(14)8-12(10(15)16)6-4-5-7-12/h4-8H2,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXDBDSKIPDQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901153883
Record name 1-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851722-09-3
Record name 1-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851722-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901153883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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